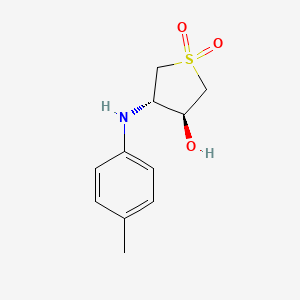
(3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The chemical structure of (3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol can be represented as follows:
- Molecular Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 213.27 g/mol
- IUPAC Name : this compound
This compound features a thiolane ring with two oxo groups and an amino group attached to a phenyl ring, which contributes to its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.
- Study Findings :
Antimicrobial Activity
The compound has shown promising results against various microbial strains. The antimicrobial activity is attributed to its ability to disrupt microbial membranes.
- Case Study :
Cytotoxicity and Anti-cancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
- Research Findings :
The proposed mechanism for the biological activity of this compound involves:
- Radical Scavenging : The dioxothiolane structure allows for effective radical scavenging.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways.
Table 1: Biological Activity Overview
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 30 µM | |
| Antimicrobial | Agar Diffusion | MIC = 50 - 200 µg/mL | |
| Cytotoxicity | MTT Assay | IC50 = 25 µM |
Case Studies
-
Antioxidant Activity :
- A series of experiments confirmed that compounds with similar structures exhibit enhanced electron donation capabilities leading to increased antioxidant activity.
-
Antimicrobial Testing :
- Various strains were tested; results showed effective inhibition against E. coli and S. aureus.
-
Cytotoxicity Assessment :
- MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent response leading to cell death.
Propiedades
IUPAC Name |
(3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXUDFWMDMCZRH-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@@H]2CS(=O)(=O)C[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













